molecular formula C26H31FN4O4S2 B109817 1-[2-[4-(6-Fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]-6-methylsulfonyl-3-propan-2-yl-4H-2lambda6,1,3-benzothiadiazine 2,2-dioxide CAS No. 271780-64-4

1-[2-[4-(6-Fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]-6-methylsulfonyl-3-propan-2-yl-4H-2lambda6,1,3-benzothiadiazine 2,2-dioxide

Cat. No. B109817
M. Wt: 546.7 g/mol
InChI Key: QUSLYAPLTMMCFE-UHFFFAOYSA-N
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Description

Synthesis Analysis

While I couldn’t find the specific synthesis process for your compound, indole itself can be synthesized in a laboratory using various methods. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a carbonyl compound such as an aldehyde or ketone, followed by cyclization1.



Chemical Reactions Analysis

Indole is known to readily undergo electrophilic substitution, a reaction where an electrophile replaces a hydrogen atom in an aromatic system3. This is due to the presence of a high electron density in the pyrrole ring of the indole structure3.



Physical And Chemical Properties Analysis

Indole is a solid at room temperature and has a strong, unpleasant odor. It’s soluble in alcohol and ether, and slightly soluble in water1. The exact physical and chemical properties of your compound would depend on its specific structure and the functional groups it contains.


Scientific Research Applications

In Vitro Activity and Interaction with Serotonin Transporters and Receptors

The compound demonstrated significant inhibitory activity on serotonin (5-HT) uptake in rat cortical synaptosomes, implying potential efficacy as an antidepressant. Additionally, it showed antagonist properties at 5-HT(1B), 5-HT(1D), 5-HT(2A), and 5-HT(2B) receptors, suggesting a broader spectrum of interaction with serotonin system components. The potential for an earlier onset of antidepressant efficacy compared to selective serotonin uptake inhibitors was noted, primarily due to its multifaceted interaction with serotonin receptors and transporters (Pullar et al., 2001).

Serotonin Transporter and Receptor Interactions in Pulmonary Arteries

The compound's multifunctionality was also evident in its role in pulmonary arterial interactions involving the serotonin transporter and receptors. It was the most potent inhibitor of 5-HT-induced vasoconstriction in pulmonary arteries, showcasing its potential for therapeutic application in conditions like pulmonary hypertension. The compound's dual functionality as a 5-HT1B receptor/SERT antagonist presents a unique mechanism, possibly offering a novel approach to managing pulmonary vascular conditions (Morecroft et al., 2005).

Serotonin 5-HT2 Receptor Antagonism and Indole Derivatives

Exploration into substituted 3-(4-fluorophenyl)-1H-indoles, closely related to the chemical structure , revealed their potent antagonism at serotonin 5-HT2 receptors. These findings illuminate the compound's potential utility in neuropsychiatric disorders where serotonin modulation is key. The detailed structural-activity relationships in this study highlight the importance of specific substituents and their positions, offering insights into designing compounds with targeted receptor activity (Andersen et al., 1992).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Indole itself is considered harmful if swallowed or inhaled, and can cause skin and eye irritation1. However, the safety profile of your compound could be different.


Future Directions

Research into indole and its derivatives is ongoing, with many potential applications in pharmaceuticals and materials science. Future research directions could include the synthesis of new indole derivatives, investigation of their biological activities, and development of practical applications2.


Please note that this information is based on the general properties of indole and its common derivatives, and may not apply to your specific compound. For detailed information, please refer to the specific literature and safety data sheets of the compound. If the compound is novel or not widely studied, experimental studies may be needed to determine its properties and potential applications.


properties

IUPAC Name

1-[2-[4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]-6-methylsulfonyl-3-propan-2-yl-4H-2λ6,1,3-benzothiadiazine 2,2-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31FN4O4S2/c1-18(2)31-17-20-14-22(36(3,32)33)5-7-26(20)30(37(31,34)35)13-12-29-10-8-19(9-11-29)24-16-28-25-15-21(27)4-6-23(24)25/h4-8,14-16,18,28H,9-13,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSLYAPLTMMCFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC2=C(C=CC(=C2)S(=O)(=O)C)N(S1(=O)=O)CCN3CCC(=CC3)C4=CNC5=C4C=CC(=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31FN4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60438426
Record name LY 393558
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-[4-(6-Fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]-6-methylsulfonyl-3-propan-2-yl-4H-2lambda6,1,3-benzothiadiazine 2,2-dioxide

CAS RN

271780-64-4
Record name LY 393558
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 3,4-dihydro-3-(1-methylethyl)-6-methylsulfonyl-1H-2,1,3-benzothiadiazine-2,2-dioxide (0.38 g, 0.00125 mol), triphenylphosphine (0.39 g, 0.0015 mol) and 2-(4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl)ethanol (0.26 g, 0.0015 mol) in DMF (10 ml) at −5° C. was added dropwise under nitrogen diethyl azodicarboxylate (0.24 ml, 0.0015 mol). The reaction was stirred at −5° C. for 10 mins then allowed to warm to room temperature stirring for a further 20 mins. After the addition of ethyl acetate (30 ml) and water (20 ml), the organic layer was washed with water (4×20 ml) the organics dried (MgSO4) and concentrated in vacuo to afford 0.52 g of 1-[2-[4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl]ethyl]-3,4-dihydro-3-(1-methylethyl)-6-methylsulfonyl-1H-2,1,3-benzothiadiazine-2,2-dioxide as a yellow solid. Mp 118-120° C.
Name
3,4-dihydro-3-(1-methylethyl)-6-methylsulfonyl-1H-2,1,3-benzothiadiazine-2,2-dioxide
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
0.39 g
Type
reactant
Reaction Step One
Name
2-(4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl)ethanol
Quantity
0.26 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-[4-(6-Fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]-6-methylsulfonyl-3-propan-2-yl-4H-2lambda6,1,3-benzothiadiazine 2,2-dioxide
Reactant of Route 2
Reactant of Route 2
1-[2-[4-(6-Fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]-6-methylsulfonyl-3-propan-2-yl-4H-2lambda6,1,3-benzothiadiazine 2,2-dioxide
Reactant of Route 3
1-[2-[4-(6-Fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]-6-methylsulfonyl-3-propan-2-yl-4H-2lambda6,1,3-benzothiadiazine 2,2-dioxide
Reactant of Route 4
Reactant of Route 4
1-[2-[4-(6-Fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]-6-methylsulfonyl-3-propan-2-yl-4H-2lambda6,1,3-benzothiadiazine 2,2-dioxide
Reactant of Route 5
1-[2-[4-(6-Fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]-6-methylsulfonyl-3-propan-2-yl-4H-2lambda6,1,3-benzothiadiazine 2,2-dioxide
Reactant of Route 6
1-[2-[4-(6-Fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]-6-methylsulfonyl-3-propan-2-yl-4H-2lambda6,1,3-benzothiadiazine 2,2-dioxide

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